![molecular formula C12H20BN3O2 B7953711 [2-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl]boronic acid](/img/structure/B7953711.png)
[2-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl]boronic acid is a boronic acid derivative that features a piperazine ring substituted with an ethyl group and a pyridine ring substituted with a methyl group Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl]boronic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution Reactions: The ethyl group is introduced to the piperazine ring through alkylation reactions using ethyl halides under basic conditions.
Formation of the Pyridine Ring: The pyridine ring is synthesized through cyclization reactions involving appropriate precursors.
Boronic Acid Introduction: The boronic acid group is introduced through borylation reactions using boronic acid derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the piperazine ring or the pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly at the boronic acid group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in substitution reactions involving the boronic acid group.
Major Products
Oxidation Products: N-oxides of the piperazine and pyridine rings.
Reduction Products: Reduced forms of the piperazine and pyridine rings.
Substitution Products: Various boronic acid derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology
Drug Development: The compound is investigated for its potential as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.
Medicine
Industry
Wirkmechanismus
The mechanism of action of [2-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl]boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of proteases and other enzymes involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide]: This compound is similar in structure but features a pyrimidine ring instead of a pyridine ring and a phenyl group instead of an ethyl group.
[2-(4-Ethylpiperazin-1-yl)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile]: This compound features a pyrazolo[1,5-a][1,3,5]triazine ring and a phenylamino group.
Uniqueness
The uniqueness of [2-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl]boronic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperazine and pyridine rings, along with the boronic acid group, makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-5-methylpyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BN3O2/c1-3-15-4-6-16(7-5-15)12-11(13(17)18)8-10(2)9-14-12/h8-9,17-18H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUERBZRBMGDTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1N2CCN(CC2)CC)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclopropyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide](/img/structure/B7953634.png)
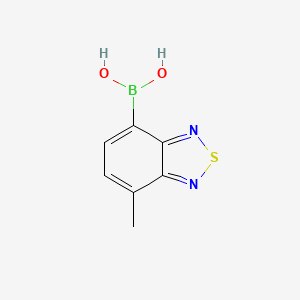
![[(5-Chloro-1-benzothiophen-3-yl)methyl]boronic acid](/img/structure/B7953666.png)
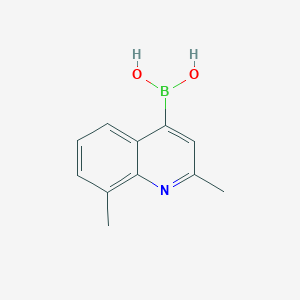
![[2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-yl]boronic acid](/img/structure/B7953679.png)
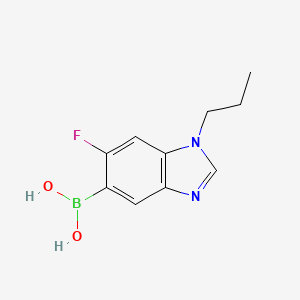
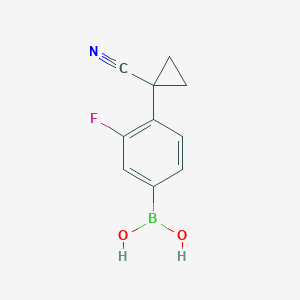
![[3-(1-Cyanocyclobutyl)phenyl]boronic acid](/img/structure/B7953700.png)
![[4-(3,4-Dimethylphenyl)pyrimidin-5-yl]boronic acid](/img/structure/B7953705.png)
![{3-Fluoro-2-[(4-methylpiperazin-1-yl)methyl]phenyl}boronic acid](/img/structure/B7953716.png)
![[4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B7953717.png)
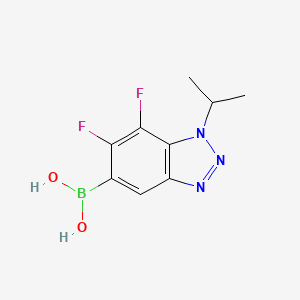
![{4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]phenyl}boronic acid](/img/structure/B7953725.png)
![[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]boronic acid](/img/structure/B7953733.png)
